2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.271. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds closely related to "2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide" have been reported, providing foundational knowledge for understanding their chemical properties and potential applications. For instance, a study detailed the synthesis, characterization, molecular docking studies, and antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives, which showed significant antimicrobial activity against various pathogens (Sethi et al., 2016). Another study focused on the synthesis and characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives, emphasizing the importance of structural elucidation in developing novel compounds (Achugatla et al., 2017).
Antimicrobial and Antiproliferative Activity
Research into the biological activities of compounds related to "this compound" has demonstrated their potential in antimicrobial and antiproliferative applications. One study synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showing their potential in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Similarly, antimicrobial activity was observed in the synthesis of various pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives (Abunada et al., 2008).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets through different mechanisms, such as radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can exhibit a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Action Environment
The synthesis of similar compounds has been shown to be influenced by various reaction conditions .
Properties
IUPAC Name |
2-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJSIBWPVSHJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.